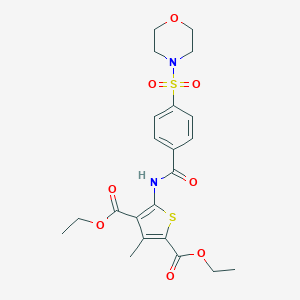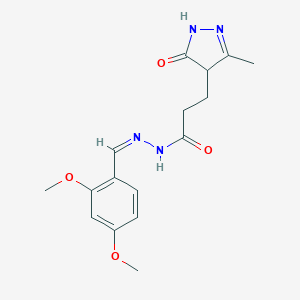
Methyl 2-(3-oxothiomorpholin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-oxothiomorpholin-2-yl)acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiomorpholine-based derivative that has been synthesized and tested for its potential biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-oxothiomorpholin-2-yl)acetate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of these enzymes may lead to the anti-cancer and anti-inflammatory effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-(3-oxothiomorpholin-2-yl)acetate has various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells, inhibits the production of inflammatory cytokines, and reduces the activity of AChE. Additionally, in vivo studies have shown that Methyl 2-(3-oxothiomorpholin-2-yl)acetate has anti-tumor effects and reduces the levels of inflammatory markers in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-(3-oxothiomorpholin-2-yl)acetate in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-Alzheimer's disease effects, making it a potentially useful tool for studying these diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 2-(3-oxothiomorpholin-2-yl)acetate. One area of interest is the development of more potent derivatives of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of Methyl 2-(3-oxothiomorpholin-2-yl)acetate as a potential treatment for cancer, inflammation, and Alzheimer's disease.
Métodos De Síntesis
Methyl 2-(3-oxothiomorpholin-2-yl)acetate can be synthesized using a multi-step process. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-(2-oxoethylthio)aniline. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-chloroacetylthio)aniline. Finally, the reaction of this intermediate with methyl morpholine-2-carboxylate yields Methyl 2-(3-oxothiomorpholin-2-yl)acetate.
Aplicaciones Científicas De Investigación
Methyl 2-(3-oxothiomorpholin-2-yl)acetate has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Methyl 2-(3-oxothiomorpholin-2-yl)acetate has been studied for its potential as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 2-(3-oxothiomorpholin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-11-6(9)4-5-7(10)8-2-3-12-5/h5H,2-4H2,1H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXCLGWIFXDHKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B380012.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B380019.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B380020.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B380025.png)
![2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B380027.png)
![N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380029.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B380030.png)
![5-(diethylammonio)-2-{(E)-[2-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenolate](/img/structure/B380033.png)
![N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B380035.png)
![N-[(E)-furan-2-ylmethylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380038.png)

![2-{4-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380040.png)
